(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one
Description
Properties
IUPAC Name |
(1R,3aR,7aR)-1-[(2S)-1,1-dimethoxypropan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O3/c1-10(14(17-3)18-4)11-7-8-12-13(16)6-5-9-15(11,12)2/h10-12,14H,5-9H2,1-4H3/t10-,11+,12-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUVMZRJUQLXGF-OZTPJHRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCCC2=O)C)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Optimization
The most efficient method involves a one-pot dehydration-acylation of phenylpropionic acid derivatives using heteropoly acids (HPAs) and phase transfer catalysts (PTCs). Key parameters include:
Table 1: Optimized Conditions for One-Pot Synthesis
| Parameter | Optimal Value |
|---|---|
| Solvent | Petroleum ether/cyclohexane |
| Temperature | 60–90°C |
| Catalyst | H₃PMo₁₂O₄₀ (phosphomolybdic acid) |
| PTC | Benzyl triethyl ammonium chloride |
| Molar Ratio (Substrate:HPA:PTC) | 1:0.1:0.03 |
| Yield | 95–97% |
This method avoids competitive intermolecular acylation by using aprotic non-polar solvents, which stabilize the transition state for intramolecular cyclization. The HPA acts as a Brønsted acid to protonate the carbonyl oxygen, facilitating dehydration, while the PTC enhances interfacial contact between the organic substrate and solid acid catalyst.
Mechanistic Insights
-
Protonation : HPA protonates the carboxylic acid group of the phenylpropionic acid derivative, generating an acylium ion intermediate.
-
Nucleophilic Attack : The adjacent aromatic ring attacks the acylium carbon, forming the indenone core.
-
Stereochemical Control : The bulky dimethoxypropyl group directs axial attack, favoring the (1R,3aR,7aR) configuration due to steric hindrance in alternative pathways.
Recycling experiments show no catalyst deactivation over five cycles, with yields remaining >90%.
Multi-Step Synthesis via Chiral Auxiliary Approach
Stepwise Procedure
A secondary method involves constructing the indenone framework through sequential alkylation and cyclization steps, as adapted from ent-17β-estradiol syntheses:
-
Alkylation of tert-Butoxy Precursor :
-
Deprotection and Cyclization :
Table 2: Key Spectral Data for Intermediate
| Property | Value |
|---|---|
| ¹H NMR (CDCl₃) | δ 0.78 (s, C18-CH₃), 3.80 (s, OCH₃) |
| [α]²⁰D | −109.9 (c = 0.36, CHCl₃) |
| UV λmax (EtOH) | 263 nm (ε = 14,900) |
Stereochemical Considerations
The tert-butoxy group in the precursor enforces a chair-like transition state during alkylation, ensuring the (1S) configuration of the dimethoxypropyl chain. Acidic deprotection concurrently induces ketone formation and ring closure, with methanol acting as a nucleophilic trap for byproducts.
Solvent-Dependent Stereoselective Cyclization
Solvent Screening
Polar aprotic solvents (e.g., DMF, DMSO) favor epimerization at C7a due to increased carbocation mobility, while non-polar solvents (n-heptane, cyclohexane) preserve stereointegrity.
Table 3: Solvent Effects on Stereoselectivity
| Solvent | C7a Epimerization (%) | Yield (%) |
|---|---|---|
| Cyclohexane | <2 | 95 |
| DMF | 28 | 82 |
| Dichloromethane | 15 | 88 |
Catalytic System Innovations
Heteropoly Acid Selection
Phosphotungstic acid (H₃PW₁₂O₄₀) shows marginally higher activity than phosphomolybdic acid (turnover frequency 1.2 vs. 1.0 h⁻¹) but requires stricter moisture control. Silicotungstic acid (H₄SiW₁₂O₄₀) is less effective (yield 78%) due to weaker acidity.
Phase Transfer Catalyst Optimization
Quaternary ammonium salts with longer alkyl chains (e.g., tetradecyl trimethyl ammonium chloride) improve yields by 8–12% compared to benzyl triethyl ammonium chloride, likely through enhanced mass transfer in non-polar media.
Scalability and Industrial Feasibility
The one-pot method demonstrates excellent scalability, with pilot-scale batches (10 kg) achieving 93% yield in refluxing cyclohexane. Key advantages include:
-
Catalyst recovery via simple filtration
-
No requirement for inert atmospheres
-
Compatibility with continuous flow reactors
In contrast, the multi-step approach is limited by low-temperature steps and costly chiral auxiliaries, making it less viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Stereochemical Variations
The indenone core is a common motif in terpenoids and synthetic intermediates. Below is a comparative analysis with key analogues:
Key Observations :
- The target compound’s dimethoxy-methylethyl group distinguishes it from simpler methyl- or phenyl-substituted analogues, contributing to its unique polarity and steric bulk .
- Phosphorus- or alkyne-containing derivatives (e.g., ) exhibit broader reactivity in medicinal chemistry but lack the ketone functionality critical for hydrogen bonding in the target compound.
Spectroscopic Data :
Biological Activity
The compound (1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one is a complex organic molecule with potential biological activities that have garnered interest in various fields of research. This article aims to consolidate existing knowledge on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C19H32O2
- Molecular Weight : 292.456 g/mol
- CAS Number : 95716-68-0
- Boiling Point : Approximately 400.4 °C (predicted)
- Density : 0.992 g/cm³ (predicted)
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Its structural features suggest potential interactions with the Vitamin D receptor (VDR), which plays a critical role in calcium metabolism and cellular differentiation.
Antiproliferative Effects
Research has indicated that compounds similar to this compound exhibit antiproliferative effects on various cancer cell lines. A study demonstrated that vitamin D analogs can inhibit the proliferation of breast cancer cells (MCF-7) and other malignancies through VDR-mediated pathways .
Differentiation Induction
The compound has been shown to promote differentiation in certain cell types. For instance, derivatives of vitamin D have been observed to induce differentiation in HL-60 cells, a human promyelocytic leukemia cell line . This effect is crucial for therapeutic strategies aimed at treating cancers by promoting the maturation of malignant cells.
Study on Anticancer Properties
A notable study investigated the effects of various vitamin D analogs on cell lines, including MCF-7 and keratinocytes. The results indicated that specific modifications in the side chain of vitamin D analogs could enhance their noncalcemic biological properties while maintaining low calcemic effects . This suggests that this compound may similarly possess favorable therapeutic profiles.
In Vivo Studies
In vivo studies involving animal models have also been conducted to assess the efficacy of vitamin D analogs in preventing tumor growth. These studies revealed that certain analogs could significantly reduce tumor size without causing hypercalcemia, a common side effect associated with traditional vitamin D therapy .
Comparative Analysis of Related Compounds
Q & A
Q. How can conflicting biological activity data for this compound (e.g., anti-inflammatory vs. inactive) be reconciled through experimental redesign?
- Methodological Answer :
- Assay conditions :
- Cell line variability : Test in primary macrophages (e.g., murine RAW264.7) vs. immortalized lines (HEK293) .
- Dose optimization : Use a gradient (0.1–100 μM) to identify biphasic effects .
- Target engagement : Validate via SPR (KD < 1 μM) or cellular thermal shift assays (CETSA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
